molecular formula C22H16Cl2N2OS B15085300 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one CAS No. 477333-07-6

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B15085300
CAS No.: 477333-07-6
M. Wt: 427.3 g/mol
InChI Key: IMTMMQAWPNOBHM-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dichlorobenzyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazolinone moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethylquinazolin-4(3H)-one
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

477333-07-6

Molecular Formula

C22H16Cl2N2OS

Molecular Weight

427.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H16Cl2N2OS/c1-14-6-9-16(10-7-14)26-21(27)17-4-2-3-5-20(17)25-22(26)28-13-15-8-11-18(23)19(24)12-15/h2-12H,13H2,1H3

InChI Key

IMTMMQAWPNOBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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